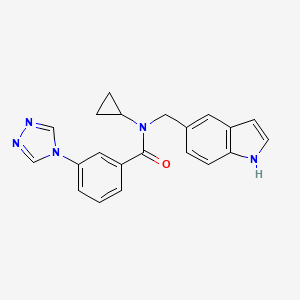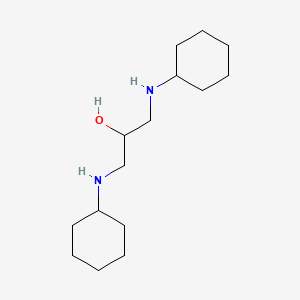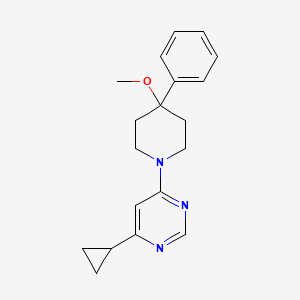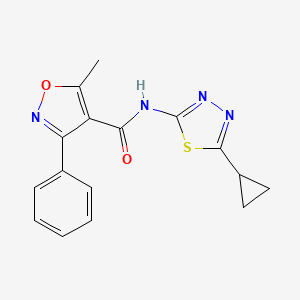![molecular formula C18H16ClN3O2 B5686583 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide, also known as CP-31398, is a small molecule that has been studied for its potential as a cancer therapy. This compound has been shown to have promising effects in preclinical studies, and research is ongoing to further explore its potential applications.
Mécanisme D'action
The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide involves its ability to bind to and stabilize the tumor suppressor protein p53. This protein plays a critical role in regulating cell growth and preventing the development of cancer. By stabilizing p53, 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis in cancer cells, inhibition of tumor growth, and activation of p53-dependent transcriptional activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide as a research tool is its ability to selectively target cancer cells while sparing normal cells. Additionally, 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide has been shown to be effective in a variety of cancer types, including breast, lung, and colon cancer. However, one limitation of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Further research is needed to fully understand the potential applications of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide as a cancer therapy. One area of focus is the development of more effective formulations of this compound that can be administered in a clinical setting. Additionally, research is ongoing to explore the potential of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, further studies are needed to better understand the mechanism of action of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide and its potential applications in other disease states.
Méthodes De Synthèse
The synthesis of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide involves several steps, including the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorophenylhydrazine. This compound is then reacted with phthalic anhydride to form the phthalazinone intermediate, which is subsequently reacted with N-methylpropanamide to form 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide.
Applications De Recherche Scientifique
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide has been studied extensively for its potential as a cancer therapy. In preclinical studies, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide has been shown to inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-20-16(23)10-11-22-18(24)15-5-3-2-4-14(15)17(21-22)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZCUDYCFGULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)

![2-(3-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5686523.png)
![N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5686541.png)
![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)

![6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5686561.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)

![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)

![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)